molecular formula C13H18N2O5S2 B2537573 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 896021-76-4

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2537573
CAS RN: 896021-76-4
M. Wt: 346.42
InChI Key: BUUJVLPXLUFQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMTS, and it is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DMTS is not fully understood. However, studies have shown that DMTS can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMTS can also induce apoptosis, which is a process of programmed cell death that occurs in cancer cells.
Biochemical and Physiological Effects:
DMTS has various biochemical and physiological effects. Studies have shown that DMTS can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMTS can also induce apoptosis, which is a process of programmed cell death that occurs in cancer cells. DMTS has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

DMTS has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. DMTS is also soluble in various solvents, which makes it easy to use in various experiments. However, DMTS has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of DMTS. One direction is to study the potential applications of DMTS in the treatment of various neurodegenerative disorders. Another direction is to study the potential use of DMTS in combination with other drugs for the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of DMTS and its potential toxicity.

Synthesis Methods

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be achieved through various methods. One of the most common methods is the reaction of 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide with dimethyl sulfate and sodium hydroxide. This reaction results in the formation of DMTS, which can be purified using various techniques.

Scientific Research Applications

DMTS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMTS is in the field of cancer research. Studies have shown that DMTS has anti-cancer properties and can inhibit the growth of various cancer cells. DMTS has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-15(2)22(19,20)12-5-3-10(4-6-12)13(16)14-11-7-8-21(17,18)9-11/h3-6,11H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUJVLPXLUFQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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